molecular formula C26H28ClN3O2S B3223095 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216919-82-2

6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B3223095
CAS No.: 1216919-82-2
M. Wt: 482 g/mol
InChI Key: SFOSJYJPPKYHDU-UHFFFAOYSA-N
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Description

The compound 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a structurally complex molecule featuring a tetracyclic thieno[2,3-c]pyridine core substituted with a benzyl group at position 6 and a 5,6,7,8-tetrahydronaphthalene-2-amido moiety at position 2. The hydrochloride salt enhances its solubility, a common strategy for improving bioavailability in drug development . While direct synthesis data for this specific compound are absent in the provided evidence, analogous thieno[2,3-c]pyridine derivatives (e.g., compounds 7a, 7b, and 7h in ) suggest that its synthesis likely involves multi-step reactions, including amidation, cyclization, and salt formation .

Key structural features include:

  • Tetrahydronaphthalene-amido group (position 2): A semi-rigid, hydrophobic substituent that may influence target binding affinity.
  • Carboxamide (position 3): A hydrogen-bond donor/acceptor critical for molecular interactions.

Properties

IUPAC Name

6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S.ClH/c27-24(30)23-21-12-13-29(15-17-6-2-1-3-7-17)16-22(21)32-26(23)28-25(31)20-11-10-18-8-4-5-9-19(18)14-20;/h1-3,6-7,10-11,14H,4-5,8-9,12-13,15-16H2,(H2,27,30)(H,28,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOSJYJPPKYHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the tetrahydronaphthalene moiety: This can be accomplished through an amide coupling reaction using tetrahydronaphthalene-2-carboxylic acid and appropriate coupling reagents such as EDCI or DCC.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying cellular processes and protein interactions.

    Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents ()

Compounds 7a, 7b, and 7h in share the thieno[2,3-c]pyridine core but differ in substituents, enabling a comparative analysis:

Compound Substituent (Position 6) Substituent (Position 2) Molecular Formula Yield Key Spectral Data (¹³C-NMR, ppm)
Target Compound Benzyl 5,6,7,8-Tetrahydronaphthalene-2-amido C₃₀H₃₁ClN₄O₂S (inferred) N/A N/A
7a () 4-Chlorobenzoyl 3-(Trifluoromethyl)benzoylthiourea C₂₅H₂₁F₃N₄O₃S₂ 65% 122.8, 122.5, 121.6, 43.1, 42.1
7b () But-2-enoyl 3-(Trifluoromethyl)benzoylthiourea C₂₃H₂₁F₃N₄O₂S₂ 65% 26.4, 19.2 (alkyl carbons)
7h () 4-Chlorobenzoyl 3-(Trifluoromethyl)benzoylthiourea C₂₅H₂₁ClF₃N₄O₃S₂ 65% 14.47 (NH), 8.38 (aromatic)

Key Observations :

  • Substituent Flexibility : The target compound’s tetrahydronaphthalene-amido group offers a balance of hydrophobicity and conformational rigidity compared to the trifluoromethylbenzoylthiourea groups in 7a–7h, which are more polar due to the thiourea moiety .
  • Impact of Hydrochloride Salt: Unlike 7a–7h, the target compound’s hydrochloride salt likely improves aqueous solubility, similar to ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]thieno[2,3-c]pyridine-3-carboxylate hydrochloride () .
Carboxamide vs. Ester Derivatives ()

Replacing the carboxamide group with an ester (e.g., and ) significantly alters physicochemical properties:

Compound (Evidence) Position 3 Functional Group Solubility (Predicted) Biological Relevance
Target Compound Carboxamide Moderate (hydrochloride) Enhanced target binding
Compound Ethyl ester Low Improved lipophilicity
Compound Ethyl ester + hydrochloride Moderate Balanced bioavailability

Key Observations :

  • Carboxamide vs. Ester : The carboxamide group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to ester derivatives, which prioritize lipophilicity .
  • Salt Formation : Hydrochloride salts (, and target compound) mitigate poor solubility issues common in polycyclic heteroaromatics.
Substituent Effects on Bioactivity ()

While biological data for the target compound are unavailable, structural analogs suggest substituent-driven trends:

  • Electron-Withdrawing Groups (e.g., -CF₃ in 7a) : May enhance metabolic stability but reduce permeability .
  • Benzyl vs. Acyl Groups : The target compound’s benzyl group (position 6) could increase membrane permeability compared to the acyl groups in 7a–7h .
  • Tetrahydronaphthalene Moiety : Similar to tetrahydrobenzo[b]pyran derivatives in , this group may confer anticancer activity via intercalation or enzyme inhibition .

Biological Activity

6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with a unique structure that suggests potential biological activity. This article reviews its biological properties based on existing research and provides insights into its mechanisms of action, efficacy in various biological assays, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with a benzyl group and a tetrahydronaphthalene moiety. This structural configuration is significant for its potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Viability : Studies have shown that derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels .
  • Mechanisms : These compounds may inhibit key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. The thieno[2,3-c]pyridine structure is known for its bioactivity:

  • Bacterial Inhibition : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Potential Applications : This suggests that the compound could be developed as an antimicrobial agent.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amineSimilar core structureAnticancer properties
5,6-dihydroxy-1-naphthoic acidHydroxyl groups presentAntimicrobial activity
2-benzylthio-5,8-dimethoxynaphthalene-1,4-dioneBenzyl and thio groupsApoptotic effects on cancer cells

Case Studies

  • Anticancer Efficacy : A study involving derivatives of the compound showed a dose-dependent reduction in viability of cancer cell lines (e.g., NIH3T3) when treated with varying concentrations of the compound. The IC50 values indicated significant cytotoxicity at low concentrations.
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives inhibited bacterial growth effectively. For example, compounds were tested against Staphylococcus aureus and Escherichia coli with notable results in minimum inhibitory concentration (MIC) assays.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, typically starting with cyclization of thiophene and pyridine derivatives to form the thieno[2,3-c]pyridine core. Key steps include:

  • Amide coupling : Introducing the 5,6,7,8-tetrahydronaphthalene-2-carboxamide group via carbodiimide-mediated coupling.
  • Benzylation : Attaching the benzyl group to the nitrogen atom of the pyridine ring. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to confirm regiochemistry and purity .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to verify substituent positions and detect impurities.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and ion fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • HPLC : Quantifies purity (>95% is standard for pharmacological studies) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis of the amide bond.
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Thermal Stability : Avoid heat sources (>100°C) to prevent decomposition, as noted in safety guidelines for structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
  • Temperature control : Maintain 0–5°C during benzylation to minimize side reactions.
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used. Statistical tools like Design of Experiments (DoE) can systematically optimize variables .

Q. How should researchers address discrepancies between spectroscopic data and computational modeling results?

  • Cross-validation : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-calculated values.
  • Isotopic labeling : Use 15N^{15}N- or 13C^{13}C-labeled analogs to resolve overlapping signals.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange .

Q. What experimental strategies are recommended for studying its biological activity in neurological disorders?

  • In vitro assays : Measure binding affinity to neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT3) using radioligand displacement assays.
  • Molecular docking : Simulate interactions with receptor active sites using software like AutoDock Vina.
  • In vivo models : Test pharmacokinetics in zebrafish or rodent models, focusing on blood-brain barrier permeability .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

  • Fragment-based design : Synthesize truncated analogs to isolate the contributions of the benzyl and tetrahydronaphthalene moieties.
  • Meta-analysis : Compare SAR trends with structurally related thieno-pyridine derivatives (e.g., ethyl 2-amino-6-benzyl analogs).
  • Crystallography : Co-crystallize the compound with target proteins to identify binding motifs .

Methodological Considerations Table

Research ObjectiveKey TechniquesChallengesReferences
Synthesis Optimization DoE, TLC, HPLCSide reactions during amide coupling
Structural Elucidation NMR, X-ray crystallographySignal overlap in aromatic regions
Biological Activity Screening Radioligand assays, molecular dockingLow BBB permeability in vivo

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride

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